molecular formula C11H9N5O B1418182 3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 17466-02-3

3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1418182
CAS RN: 17466-02-3
M. Wt: 227.22 g/mol
InChI Key: KWXWEYGSHCIMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a heterocyclic compound . It contains a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the use of a Cu (I) catalyst in the presence of 1,3-dipolar organic azide and terminal alkyne .

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Compounds with triazole and pyrimidine cores, such as 1,2,3-triazole and 1,2,4-triazole hybrids, have been highlighted for their potent antibacterial activity against Staphylococcus aureus, a significant pathogen in both nosocomial and community settings. These compounds are explored for their dual or multiple mechanisms of action against bacterial infections, demonstrating the importance of such structures in developing novel anti-infective agents (Li & Zhang, 2021).

Sedative Hypnotics in Insomnia Treatment

Zaleplon, a non-benzodiazepine sedative hypnotic, showcases the relevance of pyrimidin-7-one derivatives in clinical use for treating insomnia. This example underlines the compound's potential in CNS-related applications, where its structural features might contribute to therapeutic effects with possibly reduced side effects (Heydorn, 2000).

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts involving pyrimidine scaffolds, such as pyrano[2,3-d]pyrimidines, are crucial for synthesizing various medicinally relevant compounds. These catalysts facilitate the development of novel therapeutic agents by enabling diverse synthetic pathways, highlighting the importance of such structures in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Optical Sensors and Material Science

Pyrimidine-based compounds serve as excellent materials for constructing optical sensors, indicating the versatility of this structural motif beyond medicinal applications. Such compounds' ability to form coordination and hydrogen bonds makes them suitable for developing sensitive and selective sensing materials (Jindal & Kaur, 2021).

Antimalarial Chemotherapy

The quest for novel antimalarial agents has led to exploring the pyrimidine biosynthetic pathway for drug targets, with compounds inhibiting enzymes such as dihydroorotate dehydrogenase showing promise. This underscores the potential utility of related chemical structures in combating malaria and other parasitic diseases (Phillips & Rathod, 2010).

Biochemical Analysis

Biochemical Properties

3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules such as cyclin A2, enhancing its inhibitory effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It influences cell signaling pathways by inhibiting the activity of CDK2/cyclin A2 complex, which is essential for the transition from the G1 to the S phase of the cell cycle . Furthermore, this compound affects gene expression by downregulating genes involved in cell proliferation and upregulating those associated with apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to induce conformational changes in CDK2, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . Some degradation products have been identified, which may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for these adverse effects varies depending on the animal model used, but it is generally higher than the therapeutic dose .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites retain biological activity and contribute to the overall therapeutic effects of the compound . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in cell proliferation and apoptosis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it is distributed to different cellular compartments, including the nucleus and cytoplasm . The localization and accumulation of this compound are influenced by its interactions with specific binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the nucleus, where it exerts its inhibitory effects on CDK2 . Targeting signals and post-translational modifications direct the compound to specific compartments within the cell . These modifications enhance the compound’s stability and activity, ensuring its effective inhibition of CDK2 .

properties

IUPAC Name

3-(4-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-7-2-4-8(5-3-7)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXWEYGSHCIMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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